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molecular formula C9H15NO2SSn B8443547 2-Acetoxymethyl-4-(trimethylstannyl)thiazole

2-Acetoxymethyl-4-(trimethylstannyl)thiazole

Cat. No. B8443547
M. Wt: 320.00 g/mol
InChI Key: DSBSLXMXZLUFGG-UHFFFAOYSA-N
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Patent
US06441186B1

Procedure details

2-Acetoxymethyl-4-bromothiazole (387) was taken up in degassed toluene (0.1 M), and was then treated hexamethylditin (10 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.1 equiv) at 80° C. for 3 h according to the procedure described for the synthesis of 2-piperidinyl-4-(trimethylstannyl)thiazole (373), to yield, after flash column chromatography (silica gel, 5% NEt, in hexanes), 2-dacetoxymethyl-4-(trimethylstannyl)thiazole (388; 100%).
Name
2-Acetoxymethyl-4-bromothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexamethylditin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
2-piperidinyl-4-(trimethylstannyl)thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-dacetoxymethyl-4-(trimethylstannyl)thiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]1[S:7][CH:8]=[C:9](Br)[N:10]=1)(=[O:3])[CH3:2].C[Sn](C)C.C[Sn](C)C.N1(C2SC=[C:29]([Sn:31](C)([CH3:33])[CH3:32])N=2)CCCCC1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]([O:4][CH2:5][C:6]1[S:7][CH:8]=[C:9]([Sn:31]([CH3:33])([CH3:32])[CH3:29])[N:10]=1)(=[O:3])[CH3:2] |f:1.2,^1:12,16,45,47,66,85|

Inputs

Step One
Name
2-Acetoxymethyl-4-bromothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=1SC=C(N1)Br
Step Two
Name
hexamethylditin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Sn](C)C.C[Sn](C)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
2-piperidinyl-4-(trimethylstannyl)thiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCCC1)C=1SC=C(N1)[Sn](C)(C)C
Step Four
Name
2-dacetoxymethyl-4-(trimethylstannyl)thiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCC=1SC=C(N1)[Sn](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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